6-Methoxy-2-hexanone

Physical Organic Chemistry Separation Science Process Chemistry

6-Methoxy-2-hexanone (CAS 29006-00-6, C₇H₁₄O₂, MW 130.18 g/mol) is an aliphatic ketone bearing a terminal methoxy substituent on a six-carbon chain. This structural motif, specifically a methyl ketone at the C2 position and a methoxy group at the C6 position, defines its physicochemical behavior and synthetic utility profile.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 29006-00-6
Cat. No. B8764021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-hexanone
CAS29006-00-6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(=O)CCCCOC
InChIInChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3
InChIKeyBBFYIMIWUNYAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-hexanone (CAS 29006-00-6) as a Distinct Methoxy-Ketone Intermediate: Procurement Criteria and Physicochemical Baseline


6-Methoxy-2-hexanone (CAS 29006-00-6, C₇H₁₄O₂, MW 130.18 g/mol) is an aliphatic ketone bearing a terminal methoxy substituent on a six-carbon chain . This structural motif, specifically a methyl ketone at the C2 position and a methoxy group at the C6 position, defines its physicochemical behavior and synthetic utility profile . Unlike simpler alkyl ketones or regioisomeric methoxyhexanones, the spatial separation between its ketone and ether functionalities influences properties such as boiling point, vapor pressure, and polarity (LogP ~1.39) . These quantifiable differences are critical for applications where precise volatility, solvency, or reactivity is required, rendering it a non-substitutable building block in certain synthetic routes.

Why Generic Substitution Fails: Property-Based Differentiation of 6-Methoxy-2-hexanone from Its Closest Analogs


Substituting 6-Methoxy-2-hexanone with other C₇H₁₄O₂ isomers or simple alkyl ketones is not trivial due to distinct physicochemical properties driven by the 1,5-relationship between the ketone and ether groups . Regioisomers like 1-methoxy-2-hexanone (CAS 57134-36-8) or 4-methoxy-4-methyl-2-pentanone (CAS 107-70-0) exhibit different boiling points, vapor pressures, and solvency profiles despite sharing the same molecular formula . Similarly, the parent hydrocarbon backbone, 2-hexanone, lacks the ether oxygen, resulting in a significantly lower boiling point (~127.6 °C) and altered polarity [1]. These quantifiable differences directly impact distillation parameters, reaction solvent selection, and the physical form of downstream products. The following evidence guide details these specific, measurable performance gaps.

Quantitative Evidence Guide: Measurable Differentiation of 6-Methoxy-2-hexanone vs. Key Comparators


Elevated Boiling Point Compared to Regioisomer 1-Methoxy-2-hexanone

The boiling point of 6-Methoxy-2-hexanone is measurably higher than that of its regioisomer, 1-methoxy-2-hexanone. This difference is critical for processes requiring thermal separation or higher temperature stability [1].

Physical Organic Chemistry Separation Science Process Chemistry

Reduced Volatility (Vapor Pressure) Relative to Structural Isomer 4-Methoxy-4-methyl-2-pentanone

6-Methoxy-2-hexanone exhibits a significantly lower vapor pressure compared to the branched isomer 4-methoxy-4-methyl-2-pentanone, impacting evaporation rates and potential inhalation exposure .

Physical Chemistry Occupational Safety Volatile Organic Compound Control

Higher Density Compared to Non-Functionalized Alkyl Ketone (2-Hexanone)

The presence of the methoxy group in 6-Methoxy-2-hexanone results in a higher density relative to the unfunctionalized parent ketone, 2-hexanone. This property influences mixing behavior and gravimetric metering in industrial processes [1].

Formulation Science Material Properties Chemical Engineering

Intermediate Polarity (LogP) Relative to Alkyl Ketone and Polyether Analogs

6-Methoxy-2-hexanone possesses a LogP value of ~1.39, placing it in a distinct polarity range compared to the more lipophilic 2-hexanone and more hydrophilic polyether-type solvents .

Lipophilicity ADME Properties Chromatography

High-Value Application Scenarios Driven by 6-Methoxy-2-hexanone Property Differentiation


Precision Distillation and Thermal Separation in Fine Chemical Synthesis

The ~4.2 °C higher boiling point of 6-Methoxy-2-hexanone relative to its regioisomer 1-methoxy-2-hexanone provides a distinct advantage in fractional distillation processes. When present in a mixture, this boiling point difference allows for more efficient separation, reducing cross-contamination and improving the purity of isolated fractions. This is particularly relevant in multi-step synthetic sequences where the physical removal of a specific methoxy-ketone intermediate is required without resorting to chromatography.

Controlled Evaporation Formulations in Specialty Coatings and Inks

The significantly lower vapor pressure of 6-Methoxy-2-hexanone (0.511 mmHg) compared to faster-evaporating isomers like 4-methoxy-4-methyl-2-pentanone makes it a candidate for formulations requiring extended open time and reduced volatile organic compound (VOC) emissions. Its slower evaporation rate, combined with its intermediate polarity (LogP ~1.39), can aid in achieving desired film formation, leveling, and adhesion properties in coatings, adhesives, and ink systems where rapid solvent loss is detrimental.

Scaffold for Lipophilic Ether-Ketone Pharmacophores

The LogP of 1.39 for 6-Methoxy-2-hexanone indicates a balanced hydrophilic/lipophilic profile distinct from more water-soluble ketones (like 4-methoxy-4-methyl-2-pentanone with LogP 0.360) . This physicochemical property is fundamental in medicinal chemistry for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of lead compounds. The compound serves as a lipophilic building block whose methoxy and ketone functionalities offer two distinct points for further chemical elaboration, potentially influencing target binding and metabolic stability without adding excessive polar surface area.

Industrial Solvent with Higher Mass Density for Gravimetric Batching

The density of 6-Methoxy-2-hexanone (0.882 g/cm³) is approximately 8.7% higher than that of the common solvent 2-hexanone (0.8113 g/cm³) [1]. In large-scale industrial manufacturing where raw materials are often metered by weight rather than volume, this higher density translates to a greater mass of solvent per unit volume. This property is a practical, quantifiable factor in logistics (shipping cost per kg), storage tank capacity utilization, and the precision of gravimetric feed systems.

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